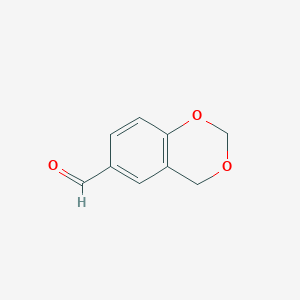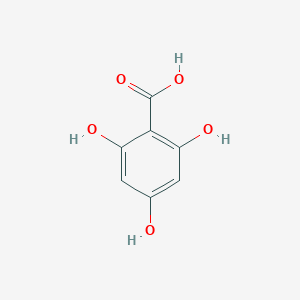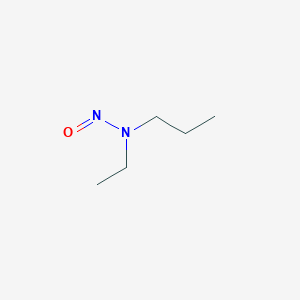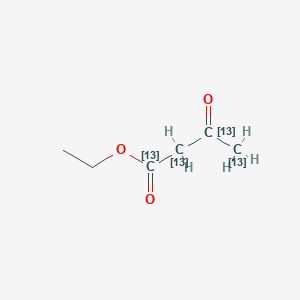
Sulfaethoxypyridazine
Descripción general
Descripción
Sulfaethoxypyridazine is a sulfonamide antibiotic. It is generally licensed for veterinary use only against bacterial infections, such as fowl cholera and salmonella infection . It is also used in the treatment of Dermatitis herpetiformis .
Synthesis Analysis
A Schiff base has been synthesized by equimolar reaction (condensation) of sulfonamide i.e. sulfamethoxypyridazine and substituted aromatic aldehyde i.e. 2-Hydroxy-1-Napthalene aldehyde .Molecular Structure Analysis
The molecular formula of Sulfaethoxypyridazine is C12H14N4O3S . The molecular weight is 294.33 g/mol .Chemical Reactions Analysis
Sulfaethoxypyridazine has been found to interact with several other drugs. For instance, the therapeutic efficacy of Acarbose can be increased when used in combination with Sulfaethoxypyridazine . The risk or severity of methemoglobinemia can be increased when Sulfaethoxypyridazine is combined with Benzyl alcohol .Physical And Chemical Properties Analysis
Sulfaethoxypyridazine has a molecular weight of 294.33 g/mol and a chemical formula of C12H14N4O3S .Aplicaciones Científicas De Investigación
Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System
Specific Scientific Field
Environmental Science and Pollution Control
Summary of the Application
Sulfonamides (SAs) including sulfamethoxypyridazine (SMP) are regarded as a new type of persistent pollutant due to their widespread use and abuse . The research focuses on the photodegradation of SMP in a UV/Co(II)/Peroxymonosulfate system .
Methods of Application or Experimental Procedures
The oxidation degradation of SMP in a UV/Co(II)/Peroxymonosulfate system was systematically explored . The effects of some coexisting anions on the degradation of SMP were investigated . Radical scavenger experiments indicated that hydroxyl radicals are the prevailing active species responsible for SMP removal in the UV/Co(II)/Peroxymonosulfate system .
Results or Outcomes
Up to 95.2% removal of 0.071 mM SMP was observed after 20 min of reaction under the optimal condition with a molar ratio of 1:150:5 between SMP, PMS, and Co(II) . The degradation of SMP in the UV/Co(II)/Peroxymonosulfate system was accomplished mainly by hydroxylation of the aromatic ring, extrusion of SO2, oxidation of NH2 group, and N−S bond cleavage .
Degradation of Sulfamethoxypyridazine under Simulated Sunlight
Specific Scientific Field
Agronomy and Environmental Science
Summary of the Application
The research investigates the dissipation of the antibiotic sulfamethoxypyridazine (SMP) under simulated sunlight and in the dark, at three different pH values, and in the presence of different salts and humic acids .
Methods of Application or Experimental Procedures
The study involved exposing SMP to simulated sunlight and darkness at three different pH values (4.0, 5.5, and 7.2), and in the presence of different salts and humic acids .
Results or Outcomes
The results indicate that SMP is very sensitive to photodegradation, and this sensitivity increased with rising pH values, from 4.0 to 7.2 . The rise in pH also caused an increase in the degradation kinetic constants and a decrease in the half-lives of SMP .
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJIWWBSBCOKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048696 | |
| Record name | Sulfaethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfaethoxypyridazine | |
CAS RN |
963-14-4 | |
| Record name | Sulfaethoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=963-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaethoxypyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaethoxypyridazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11462 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfaethoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(6-ethoxypyridazin-3-yl)sulphanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAETHOXYPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880RIW1DED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)






![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)





